3,5-Dichloro-4-iodoaniline
Description
Significance of Polyhalogenated Aromatics in Modern Chemical Research
Polyhalogenated aromatic compounds are of paramount importance in contemporary chemical research due to their widespread presence in pharmaceuticals, agrochemicals, and materials science. acs.org The carbon-halogen bond provides a reactive handle for a variety of synthetic transformations, most notably in cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov These reactions, often catalyzed by transition metals, allow for the precise and efficient assembly of complex molecular architectures. nih.govuky.edu
The specific type and position of the halogen atoms on the aromatic ring dictate the compound's reactivity, allowing for regioselective functionalization. vanderbilt.edu This controlled reactivity is crucial for the synthesis of highly substituted and functionally diverse molecules. Furthermore, polyhalogenated aromatics are key precursors in the synthesis of various heterocyclic compounds, such as indoles and carbazoles, which are prevalent in biologically active natural products and pharmaceuticals. acs.org
Contextualization of 3,5-Dichloro-4-iodoaniline (B6267585) within the Halogenated Aniline (B41778) Class
Within the broad family of halogenated anilines, this compound stands out due to its unique substitution pattern. It features three halogen atoms—two chlorine atoms and one iodine atom—at specific positions on the aniline ring. This distinct arrangement of different halogens provides a platform for highly selective and sequential chemical modifications.
The presence of both chlorine and iodine atoms allows for differential reactivity. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference enables chemists to selectively functionalize the iodine-bearing carbon first, while leaving the chlorine-substituted positions available for subsequent transformations. This orthogonal reactivity is a powerful tool in multi-step synthetic strategies, allowing for the controlled and stepwise construction of intricate molecular frameworks.
Chemical and Physical Properties of this compound
The utility of this compound in synthetic chemistry is underpinned by its distinct chemical and physical properties.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₂IN |
| Molecular Weight | 287.91 g/mol |
| Appearance | Brown solid |
| Melting Point | 143 °C |
| CAS Number | 135050-44-1 |
Note: The data in this table is compiled from various chemical data sources.
Synthesis of this compound
The preparation of this compound typically involves the regioselective halogenation of a suitable aniline precursor. A common synthetic route starts with 3,5-dichloroaniline (B42879).
The iodination of 3,5-dichloroaniline can be achieved using various iodinating agents. One effective method involves the use of elemental iodine (I₂) in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). nih.govuky.edu This reaction proceeds with good conversion and reasonable yield, showing a preference for iodination at the para position relative to the amino group. nih.govuky.edu
The reaction is typically carried out in a suitable solvent like dichloromethane. The silver salt acts as an activator for the elemental iodine, facilitating the electrophilic iodination of the electron-rich aniline ring. The two chlorine atoms at the 3 and 5 positions direct the incoming iodine electrophile to the 4-position due to steric and electronic effects.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the differential reactivity of its halogen substituents.
The carbon-iodine bond is significantly more labile and susceptible to cleavage in transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, compared to the carbon-chlorine bonds. This allows for the selective introduction of a wide array of substituents at the 4-position of the aniline ring.
For instance, in a palladium-catalyzed Suzuki coupling reaction, this compound can be reacted with an organoboron compound to form a new carbon-carbon bond at the position of the iodine atom, while the chlorine atoms remain intact. The resulting 4-substituted-3,5-dichloroaniline can then be subjected to further functionalization at the chlorine-bearing positions under more forcing reaction conditions or by using different catalytic systems. This stepwise functionalization capability makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2IN |
|---|---|
Molecular Weight |
287.91 g/mol |
IUPAC Name |
3,5-dichloro-4-iodoaniline |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
InChI Key |
JKXXLWQFIUSXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 4 Iodoaniline
Electrophilic Aromatic Substitution Reactions
The amino group in 3,5-dichloro-4-iodoaniline (B6267585) is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, the para position is already occupied by an iodine atom, and the ortho positions are blocked by chlorine atoms. This substitution pattern significantly influences the outcome of electrophilic aromatic substitution reactions.
While traditional electrophilic aromatic substitution on the aniline (B41778) ring is sterically hindered, reactions can be facilitated under specific conditions. For instance, iodination of anilines with a 3,5-dichloro substitution pattern has been shown to preferentially yield the para-iodinated product. nih.gov
Directed Ortho Metalation (DoM) Strategies with Halogenated Anilines
Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, often a heteroatom-containing functional group like an amide or a protected amine, interacts with an organolithium reagent to direct deprotonation at the adjacent ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles.
In the context of halogenated anilines, the amino group, particularly after protection (e.g., as a carbamate), can act as a DMG. This allows for the introduction of substituents specifically at the ortho position, which might be otherwise difficult to achieve due to steric hindrance from the existing halogen atoms. imperial.ac.uk DoM strategies have been successfully employed for the regioselective synthesis of uniquely substituted anilines. organic-chemistry.org For example, DoM has been traditionally applied to tertiary anilines. wikipedia.org The development of new ligands and reaction conditions has expanded the scope of DoM to a wider range of substrates, including those with multiple halogen substituents. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the electron-rich aniline ring is generally challenging. However, the presence of multiple electron-withdrawing halogen atoms can facilitate such reactions.
Displacement of Halogen Substituents
The halogen atoms on the this compound ring can potentially be displaced by strong nucleophiles under specific conditions. The polarizability of the iodine atom can make it more susceptible to nucleophilic attack compared to the chlorine atoms. vulcanchem.com The reactivity of halogens in nucleophilic aromatic substitution reactions often follows the order I > Br > Cl > F. Therefore, the iodine at the C4 position is the most likely to be displaced.
These reactions typically require an activating group, such as an electron-withdrawing substituent or a heteroatom within the ring, to proceed. pageplace.de In some cases, the reaction proceeds through a benzyne (B1209423) mechanism, especially under strongly basic conditions. masterorganicchemistry.com
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a common method for the preparation of organometallic reagents. This reaction involves the transfer of a halogen atom from an organic halide to an organometallic compound, typically an organolithium or Grignard reagent. science.gov The rate of exchange is generally fastest for iodine, followed by bromine and then chlorine. uni-muenchen.de
In this compound, the iodine atom is the most susceptible to halogen-metal exchange. Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, would be expected to selectively replace the iodine atom with lithium, forming a lithiated aniline derivative. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. The selectivity of these reactions can sometimes be influenced by the specific orbitals involved, which can lead to outcomes that differ from what might be predicted based on steric or electronic effects alone. wuxibiology.com Such reactions are often performed at low temperatures to avoid side reactions. sci-hub.se
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the different halogen substituents on this compound can be exploited to achieve selective couplings.
Palladium-Catalyzed C-C Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used in organic synthesis. nih.gov The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. mdpi.com Consequently, the C-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling.
This differential reactivity allows for the selective functionalization of the C4 position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-3,5-dichloroaniline. researchgate.net The remaining chlorine atoms could then potentially undergo a second coupling reaction under more forcing conditions or with a different catalyst system. The choice of ligand can play a crucial role in controlling the selectivity of these reactions, especially in cases where multiple reactive sites are present. nsf.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govorganic-chemistry.org For this compound, the reaction proceeds selectively at the C-I position due to the significantly higher reactivity of the aryl-iodo bond towards oxidative addition to the palladium(0) catalyst compared to the aryl-chloro bonds. nih.gov This chemoselectivity allows for the synthesis of 4-aryl-3,5-dichloroanilines. A typical catalytic system involves a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent mixture. organic-chemistry.orgrsc.org
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-3,5-dichloroaniline |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-3,5-dichloroaniline |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 4-(Thiophen-2-yl)-3,5-dichloroaniline |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound occurs preferentially at the carbon-iodine bond. nih.gov This reaction is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product. wikipedia.orglibretexts.org The addition of ligands like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃) is common, and in some cases, a copper(I) co-catalyst can accelerate the reaction. harvard.edu
Table 2: Representative Stille Coupling of this compound
| Organostannane | Catalyst System | Additive | Solvent | Product |
|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | 4-Vinyl-3,5-dichloroaniline |
| Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 4-(Phenylethynyl)-3,5-dichloroaniline |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / AsPh₃ | CuI | NMP | 4-(Thiophen-2-yl)-3,5-dichloroaniline |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds, typically by coupling an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is generally catalyzed by a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base which also often serves as the solvent. organic-chemistry.org For this compound, the C-I bond is the reactive site for this transformation, leading to the formation of 4-alkynyl-3,5-dichloroanilines. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for simplifying product purification. researchgate.net A variety of palladium catalysts, including PdCl₂(PPh₃)₂, are effective for this transformation. nih.govbeilstein-journals.org
Table 3: Representative Sonogashira Coupling of this compound
| Terminal Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-(Phenylethynyl)-3,5-dichloroaniline |
| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 4-(Hept-1-yn-1-yl)-3,5-dichloroaniline |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 4-((Trimethylsilyl)ethynyl)-3,5-dichloroaniline |
Palladium-Catalyzed C-N Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.orgacs.org When this compound is used as the aryl halide, the C-I bond undergoes selective oxidative addition to the palladium catalyst, enabling the coupling with a wide range of primary and secondary amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one like XPhos or BrettPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgscienceopen.com
Table 4: Representative Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(3,5-Dichloro-4-morpholino)aniline |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 3,5-Dichloro-N-phenyl-1,4-benzenediamine |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | N-Benzyl-3,5-dichloro-4-iodoaniline |
Intramolecular Annulation and Domino Reactions
While the primary reactivity of this compound involves direct substitution at the C-I bond, the broader class of iodoaniline derivatives is renowned for its participation in powerful intramolecular annulation and domino reactions that build complex heterocyclic scaffolds. These reactions typically require a specific spatial relationship between the iodo and amino groups, which dictates the feasibility of the cyclization step.
Larock Indole (B1671886) Annulation from Iodoaniline Derivatives
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce a 2,3-disubstituted indole in a single step. ub.eduwikipedia.org The reaction mechanism involves oxidative addition of the C-I bond to Pd(0), followed by regioselective syn-insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond formation to construct the indole ring. wikipedia.org The presence of additives like lithium chloride is often crucial for high yields. ub.edu
It is critical to note that this reaction requires the iodo and aniline functionalities to be in an ortho position to one another for the final cyclization to occur. As this compound possesses a para relationship between the iodo and amino groups, it is not a suitable substrate for the classical Larock indole synthesis. However, the general reaction for a generic ortho-iodoaniline is shown below.
Table 5: General Conditions for Larock Indole Annulation
| ortho-Iodoaniline Substrate | Alkyne | Catalyst System | Base | Additive | Solvent | Product Type |
|---|---|---|---|---|---|---|
| ortho-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ | K₂CO₃ | LiCl | DMF | 2,3-Diphenylindole |
| N-Tosyl-ortho-iodoaniline | 4-Octyne | Pd(OAc)₂ / PPh₃ | NaOAc | n-Bu₄NCl | Acetonitrile | 1-Tosyl-2,3-dipropylindole |
Heck Insertion-Allylic Amination Cascades
Palladium-catalyzed domino reactions that combine a Heck reaction with an allylic amination offer an efficient route to nitrogen-containing heterocycles. nih.govclockss.org In a typical cascade involving an iodoaniline derivative, the substrate is designed with an unsaturated tether (e.g., a diene or allene) that can participate in the reaction sequence. nih.govclockss.org The process begins with the formation of an arylpalladium species from an ortho-iodoaniline, which then undergoes an intramolecular Heck insertion with the tethered unsaturation. This generates a π-allylpalladium intermediate, which is subsequently trapped intramolecularly by the aniline nitrogen to form a new heterocyclic ring, typically an indoline (B122111) derivative. clockss.org
Similar to the Larock annulation, this cascade requires an ortho relationship between the iodo and amino groups to facilitate the final intramolecular amination step. Therefore, this compound is not a direct substrate for this transformation as described. The reaction is exemplified by the cyclization of ortho-iodoanilines bearing diene or allene (B1206475) side chains. nih.govclockss.org
Table 6: General Heck Insertion-Allylic Amination Cascade
| Substrate Type | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|
| ortho-Iodoaniline with diene tether | Pd(OAc)₂ / TFP | K₃PO₄ | Toluene | 3,4-Fused tricyclic indoline |
| ortho-Iodoaniline with allene tether | Pd(PPh₃)₄ | K₂CO₃ | DMSO | 3,4-Fused tricyclic 3-alkylidene indoline |
C(sp3)-H Arylation
The functionalization of unactivated C(sp3)−H bonds represents a significant advancement in synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors. Palladium-catalyzed C(sp3)−H arylation using aryl halides has emerged as a powerful tool in this domain. Given the presence of a reactive C-I bond, this compound is a promising substrate for such transformations.
Research has demonstrated that ortho-iodoanilines can undergo palladium-catalyzed cascade cyclizations, indicative of their utility in constructing fused ring systems. nih.gov A notable application is the amide and pyridine-directed β-C(sp3)-H arylation to access diverse peptide macrocycles, a reaction catalyzed by Pd(II). nih.gov In these transformations, the amino group of the iodoaniline, often in a protected or derivatized form, acts as an internal directing group, guiding the palladium catalyst to a specific C(sp3)−H bond for selective arylation. The reaction of an ortho-iodoaniline tethered to an allene, for example, can initiate a sequence of oxidative addition, allene insertion, and allylic amination to rapidly assemble tricyclic indoline skeletons. nih.gov
For this compound, the C-I bond is the most likely site for initial oxidative addition to a Pd(0) catalyst, forming an Ar-Pd(II)-I intermediate. This intermediate can then engage in a C-H activation/arylation sequence with a suitable substrate containing a C(sp3)-H bond. The chloro-substituents on the aniline ring are expected to remain intact under typical palladium-catalyzed C-H activation conditions, allowing for their potential use in subsequent functionalization. acs.org
Table 1: Representative Scheme for Directed C(sp3)-H Arylation
| Reactants | Catalyst System | General Transformation | Potential Product Type |
| Aryl Iodide (e.g., this compound), Substrate with directing group and C(sp3)-H bond | Pd(II) catalyst, Ligand, Base | Directed C-H activation and intramolecular C-C bond formation. | Fused heterocyclic structures, Macrocycles |
Carbonylation Reactions
Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, and aryl iodides are excellent substrates for such transformations, typically mediated by palladium catalysts. Recent advancements have focused on using carbon dioxide (CO2) as an environmentally benign C1 source for these reactions. acs.org
Studies have shown the successful conversion of 2-iodoanilines into quinazoline-2,4(1H,3H)-diones through a photothermal catalytic carbonylation with CO2 and an isocyanide. acs.org This process utilizes a sophisticated Pd@UiO-66-NH2@COF-Ph heterojunction catalyst. The reaction mechanism is proposed to involve the coordination of the o-iodoaniline to the palladium nanoparticles, followed by attack by the isocyanide. Subsequently, CO2 is activated and coordinates with the palladium center, leading to a cyclization cascade to form the final quinazolinone product. acs.org The use of a radical scavenger, TEMPO, did not inhibit the reaction, indicating that the transformation proceeds through an organometallic cycle rather than a radical pathway. acs.org
The electronic properties of the aniline substrate influence the reaction outcome. While both electron-donating and electron-withdrawing groups are generally well-tolerated, strong electron-withdrawing groups like nitro groups can lead to reduced yields. acs.org The reaction of 4,5-dichloro-6-iodoaniline, an isomer of the title compound, resulted in a 60% yield, suggesting that the presence of chloro substituents is compatible with the reaction, though steric effects may also play a role. acs.org Separately, the palladium-catalyzed carbonylation of 4-iodoaniline (B139537) has been shown to produce polybenzamides, highlighting the versatility of iodoanilines in polymerization reactions via carbonylation. sarex.com
Table 2: Carbonylation of Substituted Iodoanilines with CO2
| Substrate | Catalyst | Carbonyl Source | Additional Reagent | Product Type | Yield | Reference |
| 2-Iodoaniline (B362364) | Pd@UiO-66-NH2@COF-Ph | CO2 | tert-Butyl isocyanide, DBU | Quinazoline-2,4(1H,3H)-dione | High | acs.org |
| 4,5-Dichloro-6-iodoaniline | Pd@UiO-66-NH2@COF-Ph | CO2 | tert-Butyl isocyanide, DBU | Dichloro-substituted quinazolinone | 60% | acs.org |
| 4-Iodoaniline | Palladium Catalyst | Carbon Monoxide (implied) | Not specified | Polybenzamide | Not specified | sarex.com |
Radical and Photoinduced Transformations
Beyond traditional thermal reactions, this compound is a candidate for transformations initiated by radical processes or photochemical energy. The carbon-iodine bond is the weakest among carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical upon stimulation by light or a radical initiator. Indeed, related isomers like 3,4-dichloro-5-iodoaniline (B1409898) are known to be capable of undergoing radical-mediated halogen scrambling.
Photoinduced reactions of haloanilines can proceed through various pathways. Irradiation of 4-chloroaniline, for instance, can lead to heterolytic dehalogenation, forming a phenyl cation that can be trapped by nucleophiles like alkenes or arenes. researchgate.net This highlights a potential non-radical, photo-cationic pathway.
More recently, visible-light photoredox catalysis has become a prevalent strategy for initiating organic reactions under mild conditions. rsc.org In a typical cycle, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate, such as an aryl iodide, to generate a radical ion. rsc.org For this compound, a SET reduction would generate a radical anion, which could then fragment to release an iodide ion and the corresponding 3,5-dichloroanilino radical. This highly reactive radical intermediate can then participate in a variety of synthetic transformations, including addition to alkenes or alkynes, or hydrogen atom abstraction. Mechanistic studies on certain iodination reactions have confirmed that the process proceeds via a radical pathway. researchgate.net These light-driven methods avoid the need for high temperatures or harsh reagents, aligning with the principles of green chemistry. unige.it
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing new synthetic applications. Its reactivity is governed by the interplay of the aniline amino group and the three distinct halogen substituents.
Mechanistic studies reveal that this compound can participate in diverse reaction pathways depending on the conditions. For the palladium-catalyzed carbonylation to quinazolinones, a non-radical, organometallic pathway is proposed. acs.org This involves the oxidative addition of the C-I bond to a Pd(0) center, followed by coordination and insertion steps involving the isocyanide and CO2, and finally reductive elimination to release the product and regenerate the catalyst. acs.org
In contrast, other transformations explicitly involve radical intermediates. A single-electron transfer (SET) mediated process has been identified for a modular indole synthesis starting from a 2-iodoaniline derivative, underscoring the accessibility of radical pathways. lookchem.com In the gas phase, collision-activated dissociation of protonated 4-iodoaniline has been shown to form the 4-dehydroanilinium ion, a stable distonic radical cation, providing fundamental insight into its fragmentation behavior. sarex.com
The intrinsic electronic properties of the halogen atoms also play a key role in the molecule's reactivity. Theoretical and experimental studies on 4-haloanilines have explored the impact of non-covalent interactions like halogen and hydrogen bonds. researchgate.net The iodine atom on this compound possesses a "σ-hole"—a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-I bond. This feature can lead to electrophilic behavior, promoting halogen-bond interactions with nucleophiles, which can be a key step in initiating certain reactions. researchgate.net This electrophilicity, combined with the relative weakness of the C-I bond, makes this compound a versatile substrate whose reaction trajectory—be it an organometallic cycle, a radical cascade, or a polar reaction—can be controlled by the specific choice of catalyst and reaction conditions.
Derivatization and Functionalization of 3,5 Dichloro 4 Iodoaniline
Amino Group Derivatizations
The primary amino group of 3,5-dichloro-4-iodoaniline (B6267585) readily undergoes standard reactions such as acylation, alkylation, and diazotization. More sophisticated derivatizations, including sulfonamide and carbamate (B1207046) formation, serve to protect the amino group or introduce new functionalities, thereby modulating the compound's electronic properties and reactivity in subsequent steps.
The reaction of this compound with various sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), affords the corresponding N-sulfonated derivatives. ekb.egrsc.org This transformation is a common strategy to protect the amino group, rendering it less susceptible to oxidation and modifying its directing effect in electrophilic aromatic substitution reactions. The resulting sulfonamides are stable compounds that can be carried through multi-step syntheses. For instance, reaction with methanesulfonyl chloride would yield N-(3,5-dichloro-4-iodophenyl)methanesulfonamide. This reaction is typically performed in a chlorinated solvent or an ether like THF. ekb.eg The sulfonamide group can be cleaved under specific conditions if the parent aniline (B41778) is required later in the synthetic sequence. A closely related compound, N-(3,5-dichloro-4-hydroxyphenyl)benzenesulfonamide, has been synthesized, indicating the feasibility of this reaction on the dichlorinated aniline core. nih.gov
Table 1: Representative Sulfonamide Formation Reaction
| Reactant 1 | Reagent | Base | Solvent | Product |
|---|
Protection of the amino group as a carbamate, most commonly the tert-butoxycarbonyl (Boc) derivative, is another crucial functionalization strategy. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. The resulting product, tert-butyl (3,5-dichloro-4-iodophenyl)carbamate, is stable under a wide range of reaction conditions, yet the Boc group can be readily removed with acid. orgsyn.org This protection scheme is essential when performing reactions that are incompatible with a free amino group, such as organometallic cross-coupling reactions under basic conditions. The synthesis of structurally similar compounds like tert-butyl N-(3,5-dichloro-4-hydroxyphenyl)carbamate has been reported, demonstrating the applicability of this method. researchgate.netcalpaclab.com
Table 2: Typical Carbamate Formation (Boc-Protection)
| Reactant | Reagent | Base | Solvent | Product |
|---|
Halogen Exchange and Manipulation
The reactivity of the halogen atoms on the aniline ring is dominated by the carbon-iodine bond, which is significantly weaker and more susceptible to cleavage than the carbon-chlorine bonds. This differential reactivity allows for selective functionalization at the C-4 position.
The primary methods for manipulating the iodo group are transition-metal-catalyzed cross-coupling reactions. These reactions are foundational for constructing more complex molecules from the this compound scaffold.
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their esters allows for the formation of a new carbon-carbon bond, replacing the iodine with an aryl or vinyl group. vulcanchem.comnih.gov This reaction is tolerant of a wide range of functional groups and is a cornerstone of modern synthetic chemistry. While aryl iodides are generally reactive coupling partners, specific conditions, including the choice of palladium catalyst, ligand, and base, must be optimized for efficient transformation. acs.org
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the iodoaniline with a terminal alkyne, creating an alkynyl-substituted aniline. iyte.edu.tr This is a powerful method for introducing a C(sp)-C(sp²) bond, providing a linear scaffold that can be further elaborated, for instance, into heterocyclic systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the iodoaniline with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of more complex diaryl- or alkylarylamines. The choice of phosphine (B1218219) ligand is critical for the success of this reaction. wikipedia.orgrsc.org
Lithium-Halogen Exchange: The iodine atom can be selectively exchanged with lithium by treatment with an organolithium reagent, typically at low temperatures. harvard.eduthieme-connect.deprinceton.edu The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of a wide range of substituents at the C-4 position. This method is particularly useful for forming carbon-carbon bonds with non-standard electrophiles.
Table 3: Key Cross-Coupling Reactions for Halogen Manipulation
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Styrenyl aniline |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl aniline |
Incorporation into Complex Molecular Architectures
The derivatized forms of this compound are valuable intermediates for the synthesis of more elaborate molecules, including various heterocyclic systems and as monomers for specialized polymers.
The functional groups on this compound provide multiple handles for cyclization reactions to form heterocycles.
Quinolines: The Sonogashira coupling of this compound with propargyl alcohols can furnish N-(2-alkynyl)aniline intermediates. These intermediates can undergo electrophilic or metal-catalyzed 6-endo-dig cyclization to produce substituted quinolines. nih.govorganic-chemistry.org For example, reaction with I₂, Br₂, or PhSeBr can yield 3-halo- or 3-selenoquinolines. nih.gov Alternatively, methods like the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, can be envisioned following modification of the aniline. acgpubs.org
1,2,3-Triazoles: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazole derivatives. innovareacademics.inbohrium.commdpi.com The alkyne component can be introduced at the C-4 position of the aniline via a Sonogashira coupling. The resulting alkynyl aniline can then be reacted with an organic azide, often using a copper(I) catalyst, to form the 1,4-disubstituted triazole ring. nih.gov
Other Heterocycles: The versatile substitution pattern of this compound makes it a potential precursor for other heterocyclic systems like benzimidazoles or benzothiazoles, typically requiring a multi-step sequence involving derivatization of the amino group and subsequent cyclization. organic-chemistry.org
The structure of this compound allows for its use as a monomer in the synthesis of functional polymers.
Polyanilines: Polyaniline (PANI) is a well-known conducting polymer typically synthesized by the oxidative polymerization of aniline. dtic.mil Substituted anilines can be used to create PANI derivatives with tailored properties. researchgate.netrsc.org The oxidative polymerization of this compound, likely using an oxidant such as ammonium (B1175870) persulfate in an acidic medium, would be expected to produce a polyaniline derivative. The bulky and electron-withdrawing halogen substituents would significantly influence the polymerization process and the final properties of the polymer, such as its solubility, conductivity, and morphology.
Polybenzamides: Palladium-catalyzed carbonylation of iodoanilines in the presence of a suitable coupling partner can lead to the formation of polyamides. For instance, the palladium-catalyzed carbonylation of 4-iodoaniline (B139537) has been shown to produce star polybenzamides. sarex.com Applying a similar methodology to this compound could yield novel, highly halogenated aromatic polyamides with potentially enhanced thermal stability and flame-retardant properties.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(3,5-dichloro-4-iodophenyl)methanesulfonamide |
| N-(3,5-dichloro-4-hydroxyphenyl)benzenesulfonamide |
| Benzenesulfonyl chloride |
| Pyridine |
| Triethylamine |
| Tetrahydrofuran (THF) |
| Dichloromethane |
| tert-Butyl (3,5-dichloro-4-iodophenyl)carbamate |
| Di-tert-butyl dicarbonate (Boc)₂O |
| N,N-diisopropylethylamine (DIEA) |
| tert-Butyl N-(3,5-dichloro-4-hydroxyphenyl)carbamate |
| Boronic acid |
| Pd(PPh₃)₄ |
| Terminal Alkyne |
| Primary Amine |
| Secondary Amine |
| Phosphine ligand |
| Propargyl alcohol |
| N-(2-alkynyl)aniline |
| Quinoline |
| 1,2,3-Triazole |
| Organic azide |
| Benzimidazole |
| Benzothiazole |
| Polyaniline |
| Ammonium persulfate |
| Polybenzamide |
Design of Chiral Catalysts
The strategic use of halogenated anilines as precursors for chiral catalysts is a growing field in asymmetric synthesis. These compounds offer a versatile platform for introducing chirality, which is crucial for controlling the stereochemical outcome of chemical reactions. While the broader class of iodoanilines has been explored for this purpose, specific research on the derivatization of this compound for the design of chiral catalysts is not extensively documented in publicly available scientific literature.
However, the general principles of designing chiral catalysts from iodoaniline derivatives can be extrapolated to understand the potential pathways for utilizing this compound. The primary approach involves the derivatization of the aniline functional group to introduce a chiral moiety. This is often followed by leveraging the iodine atom for further modifications or as a key element in the catalytic cycle, particularly in hypervalent iodine catalysis.
A common strategy involves the synthesis of chiral iodoaniline-lactate based catalysts. acs.orgcardiff.ac.ukresearchgate.netacs.org This method typically begins with the protection of the nitrogen atom of the iodoaniline, for instance, by converting it into a secondary sulfonamide. researchgate.netacs.org This step serves to reduce the nucleophilicity and basicity of the amine. Subsequently, a chiral auxiliary, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, is introduced via a Mitsunobu reaction to generate the chiral iodoarene catalyst. acs.orgresearchgate.netacs.org
These chiral iodoarene precatalysts can then be oxidized in situ to form active hypervalent iodine(III) species, which are the catalytically active entities. acs.org The enantioselectivity of the reactions catalyzed by these species is dictated by the chiral environment created by the lactate-derived moiety. Such catalysts have been successfully employed in the α-functionalization of ketones, including α-oxysulfonylation reactions, achieving high yields and moderate to good enantioselectivities. acs.orgcardiff.ac.ukresearchgate.netacs.org The electronic and steric properties of the substituents on the iodoaniline ring can significantly influence the reactivity and selectivity of the catalyst. acs.org
While these studies provide a foundational methodology, the specific impact of the 3,5-dichloro substitution pattern on the catalytic activity and enantioselectivity of the resulting chiral catalysts has not been detailed. The electron-withdrawing nature of the two chlorine atoms at the meta positions relative to the iodine and ortho to the amino group would be expected to influence the electronic properties of the iodine center and the acidity of the N-H bond, which could, in turn, affect the catalyst's performance. Further research is required to explore the derivatization of this compound and to evaluate the potential of the resulting chiral catalysts in asymmetric transformations.
Spectroscopic and Computational Characterization of 3,5 Dichloro 4 Iodoaniline and Its Derivatives
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3,5-dichloro-4-iodoaniline (B6267585), ¹H NMR provides direct evidence for the arrangement of protons on the aromatic ring.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows a singlet at approximately 6.68 ppm, which corresponds to the two equivalent aromatic protons at the C2 and C6 positions. A broad singlet is also observed around 3.76 ppm, integrating to two protons, which is characteristic of the primary amine (-NH₂) group. rsc.orgrsc.org
The characterization of derivatives often involves more complex NMR analysis. For instance, the fluorinated derivative 2,6-dichloro-3,5-difluoro-4-iodoaniline has been analyzed using ¹H, ¹³C, and ¹⁹F NMR. rsc.org The ¹H NMR shows a broad singlet for the amine protons, while the ¹³C NMR reveals distinct signals for each carbon, with coupling to the fluorine atoms providing additional structural confirmation. rsc.org For example, the carbon bearing the iodine atom (C4) appears as a triplet due to coupling with the two adjacent fluorine atoms. rsc.orgvanderbilt.edu
Schiff base derivatives, formed by the condensation of an aniline (B41778) with an aldehyde, also show characteristic NMR shifts. In one such derivative formed from 2,6-dichloro-4-iodoaniline (B1330391), the formation of the azomethine (-CH=N-) bond is confirmed by a new singlet in the ¹H NMR spectrum around 7.91 ppm. rasayanjournal.co.in Upon complexation with a metal ion like Nd(III), this azomethine proton signal can shift significantly downfield, indicating its participation in coordination. rasayanjournal.co.in
Table 1: Selected NMR Data for this compound and its Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|---|
| This compound | ¹H | CDCl₃ | 6.68 | s | Ar-H (2H) | rsc.orgrsc.org |
| ¹H | CDCl₃ | 3.76 | br s | -NH₂ (2H) | rsc.orgrsc.org | |
| 2,6-Dichloro-3,5-difluoro-4-iodoaniline | ¹H | - | 4.8 | br s | -NH₂ | rsc.orgvanderbilt.edu |
| ¹³C | - | 54.7 | t | C4-I | rsc.orgvanderbilt.edu | |
| ¹³C | - | 101.9 | dd | C2/C6-Cl | rsc.orgvanderbilt.edu | |
| ¹⁹F | - | 94.3 | s | Ar-F | rsc.orgvanderbilt.edu | |
| Schiff base of 2,6-dichloro-4-iodoaniline | ¹H | Benzene (B151609) | 7.91 | s | -CH=N- | rasayanjournal.co.in |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. In anilines, the N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹.
For derivatives such as 2,6-dichloro-3,5-difluoro-4-iodoaniline, these N-H stretching bands are observed at approximately 3427 cm⁻¹ and 3304 cm⁻¹. rsc.orgvanderbilt.edu The spectrum also shows a band around 1610 cm⁻¹ corresponding to the C=C stretching of the aromatic ring. rsc.orgvanderbilt.edu
The IR spectra of Schiff base derivatives provide clear evidence of their formation. A Schiff base ligand derived from 2,6-dichloro-4-iodoaniline displays a strong band around 1616 cm⁻¹ attributed to the stretching vibration of the newly formed azomethine (C=N) group. rasayanjournal.co.in The disappearance of the characteristic N-H stretches of the primary amine and the C=O stretch of the parent aldehyde, coupled with the appearance of the C=N band, confirms the condensation reaction. Furthermore, upon coordination to a metal center, the C=N band frequency often shifts, indicating the involvement of the azomethine nitrogen in bonding. rasayanjournal.co.in
Table 2: Key IR Absorption Frequencies for Derivatives of Halogenated Anilines
| Compound / Derivative Type | Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|---|
| 2,6-Dichloro-3,5-difluoro-4-iodoaniline | N-H | 3427, 3304 | Amine stretching | rsc.orgvanderbilt.edu |
| C=C | 1610 | Aromatic ring stretching | rsc.orgvanderbilt.edu | |
| Schiff base of 2,6-dichloro-4-iodoaniline | C=N | ~1616 | Azomethine stretching | rasayanjournal.co.in |
| Phenolic O-H | ~3446 | Hydroxyl stretching (from aldehyde precursor) | rasayanjournal.co.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like halogenated anilines, the key transitions are typically π → π* and n → π*.
While specific UV-Vis data for this compound is not detailed in the surveyed literature, studies on related halogenated anilines and their derivatives demonstrate the utility of this technique. The electronic absorption spectra of Schiff base ligands derived from halogenated anilines show ligand-centered transitions in the 250-400 nm range. srce.hr For example, N-3-Br-phenylsalicylidenimine, a Schiff base from a related haloaniline, exhibits absorption maxima (λmax) at 272 nm, 319 nm, and 342 nm in dichloromethane. srce.hr
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of a molecular formula.
For this compound, the electron ionization (EI) mass spectrum shows a molecular ion (M⁺·) peak at a mass-to-charge ratio (m/z) of 287. rsc.org The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) would be evident in the molecular ion cluster. Key fragment ions are observed at m/z 160 and 133. rsc.org HRMS analysis further confirms the identity of the compound, with an experimental [M+H]⁺ mass of 287.8824, which closely matches the calculated mass of 287.8838 for the formula C₆H₅NCl₂I. rsc.org
Analysis of derivatives provides similar insights. The EI-MS of 2,6-dichloro-3,5-difluoro-4-iodoaniline shows a molecular ion cluster around m/z 323, 325, and 327, consistent with the presence of two chlorine atoms. rsc.orgvanderbilt.edu
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Calculated) | m/z (Found) | Description | Reference |
|---|---|---|---|---|---|
| MS | [M]⁺· | ~287 | 287 | Molecular Ion | rsc.org |
| - | - | 160, 133 | Fragment Ions | rsc.org | |
| HRMS | [M+H]⁺ | 287.8838 | 287.8824 | Protonated Molecular Ion | rsc.org |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound itself was not found in the reviewed literature, the technique has been successfully applied to its derivatives to provide unambiguous structural proof. For example, the structures of the iodination products of 3,5-dichloroanisole, a closely related compound, were confirmed by crystal structure analysis to ensure correct interpretation of product ratios in a reaction. rsc.org
The solid-state analysis of more complex derivatives, such as metal complexes of Schiff bases derived from 2,6-dichloro-4-iodoaniline, has been performed using X-ray powder diffraction (XRPD). rasayanjournal.co.in In a study of a Nd(III) complex, the diffractogram showed multiple reflections, with the most intense peak corresponding to a d-spacing of 2.14551 Å. rasayanjournal.co.in Such data allows for the indexing of the diffraction pattern to determine the Miller indices (h, k, l) and the unit cell parameters of the crystalline solid. rasayanjournal.co.in
Computational Chemistry Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. These theoretical calculations can predict molecular geometries, vibrational frequencies (IR), NMR chemical shifts, and electronic properties.
Studies on related chloro-substituted anilines have utilized DFT calculations with basis sets like 6-311++G** to simulate vibrational spectra. researchgate.net The calculated frequencies are then compared with experimental IR and Raman data to provide a reliable assignment of the observed vibrational modes. researchgate.net This approach helps in understanding how substitutions on the aniline ring affect its structure and spectral properties.
For haloanilines in general, computational methods have been employed to investigate reaction mechanisms and photochemical pathways. DFT calculations (e.g., at the ωB97X-D or UB3LYP level of theory) have been used to explore the mechanisms of palladium-catalyzed reactions and to characterize the triplet state intermediates involved in photochemical dehalogenation. rsc.orgacs.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing theoretical support for experimental UV-Vis findings. researchgate.net Predicted collision cross-section values, a property related to an ion's shape and size in the gas phase, have also been calculated for related derivatives like 3,5-difluoro-4-iodoaniline. uni.lu These computational insights are invaluable for rationalizing experimental observations and predicting the behavior of new molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure of many-body systems, particularly molecules. mdpi.com For halogenated anilines, DFT methods are instrumental in optimizing molecular structures, analyzing conformations, and calculating a range of molecular properties. dntb.gov.ua Functionals like B3LYP are commonly employed, often providing results that correlate well with experimental data for organic molecules. mdpi.com These calculations are fundamental for understanding the intrinsic properties of this compound and predicting its behavior in chemical reactions.
DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed mechanisms. This involves locating and characterizing the geometries of reactants, transition states, intermediates, and products. acs.org By comparing the energies of these structures, chemists can determine the favorability of different reaction pathways, such as whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.comresearchgate.net
The choice of the DFT functional can be critical, as different functionals may predict different mechanisms for the same reaction. For instance, studies on some organic reactions have shown that the B3LYP functional may predict a concerted mechanism, whereas other functionals like M06-2X suggest a stepwise pathway. researchgate.net Therefore, careful selection and validation of the computational method are essential for accurately modeling reaction pathways.
In the context of iodoaniline derivatives, DFT can be applied to understand the regioselectivity and stereoselectivity of complex synthetic transformations. For example, in the synthesis of chiral iodoaniline-lactate based catalysts, understanding the reaction pathway is key to explaining the observed enantiomeric excess. acs.org Mechanistic studies, often supported by DFT, can differentiate between pathways such as an O-bonded or C-bonded intermediate, which can influence the selectivity of the transformation. acs.org Similarly, phosphine-catalyzed annulation reactions involving related systems have been investigated using DFT to clarify the reaction mechanism and the origins of high diastereoselectivity, revealing that steps like proton transfer or Michael addition can be selectivity-determining. rsc.org
A primary application of DFT is the prediction of ground-state molecular geometries. Through a process of energy minimization, DFT calculations can determine the optimal bond lengths, bond angles, and dihedral angles of a molecule. researchgate.net These theoretical calculations are invaluable as they provide a detailed three-dimensional picture of the molecule, which complements experimental data from techniques like X-ray crystallography. chemrxiv.org
The presence of substituents on the aniline ring, such as chlorine and iodine atoms in this compound, significantly influences the charge distribution and, consequently, the structural and electronic characteristics of the molecule. chemrxiv.org DFT studies on various halosubstituted anilines have been performed to understand the effect of the type, number, and position of halogen substituents on the geometrical properties. researchgate.net For instance, calculations on m-iodoaniline have provided detailed predictions of its structural parameters. chemrxiv.org
Below is a table showing representative optimized structural parameters for m-Iodoaniline, calculated using the B3LYP/LANL2DZ method, which illustrates the type of data obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C1-C2 | 1.398 Å |
| C1-N7 | 1.401 Å | |
| N7-H8 | 1.011 Å | |
| C3-I9 | 2.099 Å | |
| Bond Angles | C2-C1-C6 | 119.5° |
| C2-C1-N7 | 120.3° | |
| C1-N7-H8 | 113.1° | |
| Dihedral Angle | C2-C1-N7-H8 | 155.7° |
| Data derived from a DFT study on m-Iodoaniline and is presented for illustrative purposes. chemrxiv.org |
Beyond geometric parameters, DFT is also used to predict other molecular properties, such as dipole moments, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO-LUMO), which are essential for understanding the molecule's reactivity and intermolecular interactions. dntb.gov.uaworldscientific.com
Conformational Analysis and Atropisomerism
A more specialized form of stereoisomerism relevant to derivatives of substituted anilines is atropisomerism. This phenomenon occurs in molecules that have hindered rotation around a single bond, leading to stable, non-interconverting rotational isomers (atropisomers). This is particularly relevant for complex macrocyclic structures derived from iodoanilines.
For example, in the total synthesis of Chloropeptin II, a macrocyclization reaction involving a 2-bromo-5-iodoaniline (B599406) derivative yielded a mixture of atropisomers, with the natural (R)-atropisomer being favored. nih.gov In another study, a Pd(0)-mediated macrocyclization involving a 2-bromo-6-iodoaniline (B79515) precursor led to the formation of a single atropisomer with high selectivity (>20:1). nih.gov The specific stereochemistry of the product was confirmed by diagnostic NMR signals, illustrating how computational modeling and experimental data work in tandem to characterize these complex structures. nih.gov The ability to predict and control the formation of a specific atropisomer is critical in the synthesis of biologically active molecules where only one isomer possesses the desired therapeutic properties.
Advanced Research Applications in Organic Synthesis
Role as a Key Intermediate for Bioactive Compounds
3,5-Dichloro-4-iodoaniline (B6267585) is a crucial precursor in the synthesis of a variety of bioactive compounds. The presence of the iodo group allows for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.govuky.edu The amino group can be readily modified or can direct further reactions, while the chloro substituents influence the electronic properties and steric environment of the molecule.
Research has demonstrated that iodoarenes, such as this compound, are important intermediates for a wide array of fine chemical products and numerous bioactive compounds. nih.govuky.edu For instance, related chlorinated iodoanilines are utilized as starting materials for the preparation of molecules aimed at treating urinary tract disorders. nih.gov The synthesis of various urea (B33335) and thiourea (B124793) derivatives of 3,5-dichloro-4-hydroxyaniline, which exhibit potent antioxidant and antimicrobial activities, further highlights the utility of this structural motif. derpharmachemica.com These derivatives are synthesized by reacting the corresponding aniline (B41778) with various isocyanates and isothiocyanates. derpharmachemica.com
The strategic placement of the halogen atoms is critical. For example, 3,5-dichloro-2-iodophenol, a related compound, serves as a starting material for the synthesis of heat shock protein-90 (HSP-90) inhibitors. nih.govuky.edu This underscores the importance of the specific substitution pattern in directing the synthesis towards biologically relevant targets.
Contributions to Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, halogenated anilines like this compound are valuable monomers and building blocks for creating functional materials. The reactivity of the iodo group is particularly useful for polymerization reactions and for the surface functionalization of materials.
For instance, the related compound 4-iodoaniline (B139537) has been used to prepare phenyl-functionalized graphene oxide, demonstrating the potential of iodoanilines in developing advanced materials with enhanced properties. lookchem.com Palladium-catalyzed carbonylation of 4-iodoaniline has also been shown to produce four-armed star polybenzamides, which possess unique structural characteristics with potential applications in various fields. lookchem.comsarex.com
The ability to undergo selective transformations is a key feature. While fluorine atoms on a benzene (B151609) ring can be displaced by nucleophiles, other halogens like iodine and bromine are more prone to metal-mediated substitution reactions. vanderbilt.edu This differential reactivity allows for a high degree of control in the functionalization process of the benzene ring, which is a desirable attribute in the design of specialized polymers and materials. vanderbilt.edu
Development of Novel Catalytic Systems
A family of chiral iodoaniline-lactate based catalysts has been synthesized for the α-oxysulfonylation of ketones. acs.org These catalysts are prepared by protecting the nitrogen of iodoaniline derivatives as secondary sulfonamides, followed by reaction with lactate (B86563) esters. acs.org The resulting catalysts have shown high reactivity and selectivity in promoting the α-oxysulfonylation of ketones, producing desired products in high yields and with good enantioselectivities. acs.org
Furthermore, iodoarenes are instrumental as intermediates in the synthesis of more complex ligands. The ability of the iodo group to participate in cross-coupling reactions allows for the facile introduction of other functional groups, leading to the creation of bespoke ligands for a wide range of catalytic transformations. nih.govuky.edu The development of well-defined diimino and diamino cubane-type Mo3S4 clusters as catalysts for the chemoselective hydrogenation of nitroarenes to anilines is another example where aniline derivatives are central. lookchem.com
Strategic Building Block for Natural Product Synthesis
The synthesis of complex natural products often requires strategic and efficient bond-forming reactions. This compound, with its versatile reactivity, serves as a valuable building block in the total synthesis of several natural products. The ability to selectively functionalize the different positions of the aromatic ring is a key advantage.
A notable example is the synthesis of chloropeptins, complex cyclic peptide natural products. nih.govthieme-connect.com In the total synthesis of chloropeptin II, a key fragment was constructed using a derivative of 3,5-dichloro-4-hydroxyphenylglycine. nih.gov This highlights the importance of highly functionalized aniline derivatives in assembling complex molecular architectures. The synthesis of these building blocks often involves multiple steps, starting from simpler precursors. thieme-connect.com
The strategic use of iodoanilines in cascade reactions is another powerful approach. For example, the oxidative coupling of 2-iodoaniline (B362364) with tryptamine (B22526) derivatives has been employed to construct the C3-quaternized pyrroloindoline core found in the natural product psychotrimine. researchgate.netnih.gov This reaction proceeds through an N-iodo aniline intermediate, which is intercepted by the electron-rich indole (B1671886). nih.gov This methodology demonstrates the power of using simple iodoaniline precursors to achieve significant molecular complexity in a few steps.
The development of such synthetic strategies, which often rely on the chemoselective reactivity of building blocks like this compound, is crucial for the efficient and practical synthesis of intricate natural products. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-4-iodoaniline, and how can purity be validated?
- Methodology : The compound can be synthesized via iodination of 3,5-dichloroaniline using iodine monochloride (ICl) in a polar aprotic solvent. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV detection. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and confirm structural integrity via -NMR (aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (N-H stretch at ~3400 cm, C-I stretch at ~500 cm) .
Q. How should researchers handle safety and stability concerns for this compound?
- Methodology : Store the compound in amber vials under inert gas (argon/nitrogen) at 4°C to prevent photodegradation and oxidative decomposition. Use fume hoods and PPE (gloves, lab coat) during handling. Acute toxicity data for structurally similar aniline derivatives (e.g., LD > 500 mg/kg in rats) suggest moderate hazard; consult SDS guidelines for halogenated anilines .
Q. What spectroscopic techniques are most effective for characterizing halogen substituents in this compound?
- Methodology : Use -NMR to distinguish chlorine and iodine effects: C-I coupling () appears as splitting in signals. X-ray crystallography (via SHELXL refinement) resolves spatial arrangement, with C-Cl (1.73 Å) and C-I (2.10 Å) bond lengths confirming substitution patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of Cl and I substituents on the aniline ring. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Suzuki-Miyaura coupling (iodine as a leaving group). Compare computed activation energies with experimental yields to validate models .
Q. What strategies resolve contradictions in reported biological activity data for halogenated anilines?
- Methodology : Perform meta-analysis of literature data, focusing on assay conditions (e.g., solvent polarity, pH). For inconsistent IC values in enzyme inhibition studies, replicate experiments under standardized conditions (e.g., PBS buffer, 37°C) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate using orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) .
Q. How does isotopic labeling () aid in tracking metabolic pathways of this compound?
- Methodology : Synthesize the -labeled analog via halogen exchange using Na and CuI catalysis. Use autoradiography or gamma counting to quantify biodistribution in model organisms. Compare with mass spectrometry (LC-MS/MS) data to differentiate parent compound from metabolites .
Key Notes
- Synthesis Optimization : Monitor reaction temperature (<40°C) to avoid dehalogenation side reactions.
- Data Reproducibility : Share raw spectral data (e.g., via Figshare) to address replication crises in halogenated compound research .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
